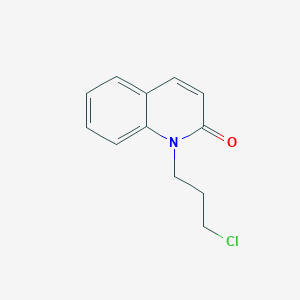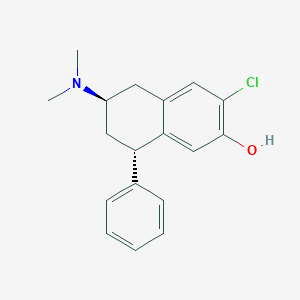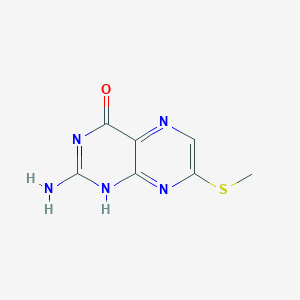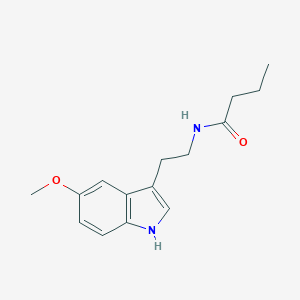
2,5-Dibromo-3-dodecylthiophene
Overview
Description
2,5-Dibromo-3-dodecylthiophene is an organic compound with the molecular formula C16H26Br2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two bromine atoms at the 2 and 5 positions and a dodecyl (twelve-carbon) chain at the 3 position. It is commonly used as a precursor in the synthesis of conducting polymers and other organic electronic materials .
Mechanism of Action
Target of Action
The primary target of 2,5-Dibromo-3-dodecylthiophene is the formation of conducting polymers . It serves as a precursor for the synthesis of these polymers, which are used in various applications including organic electronics .
Mode of Action
This compound interacts with its targets through a process known as polymerization . Specifically, it undergoes debromination with magnesium, catalyzed by nickel compounds, to form poly(2,5-thienylene) . This process results in the formation of a conducting polymer.
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the polymerization of thiophene units . This process leads to the formation of polythiophenes, which are important materials in the field of organic electronics due to their good electronic properties .
Pharmacokinetics
Its physical properties, such as its boiling point (135 °c/25 mmHg) and density (1321 g/mL at 25 °C), influence its behavior in chemical reactions .
Result of Action
The result of the action of this compound is the formation of polythiophenes . These polymers have good electronic properties and can be used in the development of p-type semiconducting polymers . They are mainly used in the formation of poly(3-dodecylthiophene) (P3DT) through electrochemical polymerization .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dibromo-3-dodecylthiophene can be synthesized through the bromination of 3-dodecylthiophene. The reaction typically involves the use of bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 2 and 5 positions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-3-dodecylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through reactions such as Suzuki coupling, Stille coupling, and Negishi coupling.
Polymerization: It can undergo polymerization reactions to form conducting polymers, such as poly(3-dodecylthiophene), which are used in organic electronics.
Common Reagents and Conditions
Suzuki Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in solvents like tetrahydrofuran or toluene.
Stille Coupling: Palladium catalysts, organotin reagents, and bases in solvents like toluene or dimethylformamide.
Negishi Coupling: Palladium catalysts, organozinc reagents, and bases in solvents like tetrahydrofuran.
Major Products
Substituted Thiophenes: Various substituted thiophenes with different functional groups.
Conducting Polymers: Polymers such as poly(3-dodecylthiophene) used in organic electronic devices.
Scientific Research Applications
2,5-Dibromo-3-dodecylthiophene has several scientific research applications, including:
Organic Electronics: Used as a precursor in the synthesis of conducting polymers for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Material Science: Employed in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromo-3-hexylthiophene: Similar structure with a hexyl (six-carbon) chain instead of a dodecyl chain.
2,5-Dibromo-3-methylthiophene: Similar structure with a methyl (one-carbon) group instead of a dodecyl chain.
2,5-Dibromo-3-phenylthiophene: Similar structure with a phenyl (benzene ring) group instead of a dodecyl chain.
Uniqueness
2,5-Dibromo-3-dodecylthiophene is unique due to its long dodecyl chain, which imparts enhanced solubility and processability compared to its shorter-chain analogs. This makes it particularly valuable in the fabrication of organic electronic devices where solution processing is required .
Properties
IUPAC Name |
2,5-dibromo-3-dodecylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26Br2S/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18/h13H,2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZGNWAMVWNAJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=C(SC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Br2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
160096-78-6 | |
| Record name | Thiophene, 2,5-dibromo-3-dodecyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160096-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10408038 | |
| Record name | 2,5-Dibromo-3-dodecylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148256-63-7 | |
| Record name | 2,5-Dibromo-3-dodecylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2,5-dibromo-3-dodecylthiophene used in the synthesis of poly(3-alkylthienylenevinylenes)?
A: this compound serves as a crucial monomer in the synthesis of poly(3-alkylthienylenevinylenes) through Stille polymerization. Its structure, featuring bromine atoms at the 2 and 5 positions, allows for polymerization reactions with organotin reagents like (E)-1,2-(bistributylstannyl)ethylene. This reaction leads to the formation of the polymer backbone while maintaining the desired alkyl side chain (dodecyl) for influencing the polymer's properties [].
Q2: What is the impact of regioregularity on the properties of poly(3-alkylthienylenevinylenes) synthesized using this compound?
A: The research indicates that achieving high regioregularity in poly(3-alkylthienylenevinylenes) is crucial for obtaining desirable properties []. When this compound undergoes Stille polymerization, it can potentially result in both regioregular and regiorandom polymer chains. The study found that Stille polymerization using this monomer led to a polymer that was at least 90% regioregular []. This high regioregularity likely contributes to improved properties such as enhanced conductivity and desirable packing morphology in the resulting polymer compared to its regiorandom counterparts.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1H-Benzo[d]imidazole-4-carbaldehyde](/img/structure/B115817.png)




